molecular formula C22H30N2O2S2 B289430 6-TERT-BUTYL-N,N-DIETHYL-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

6-TERT-BUTYL-N,N-DIETHYL-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B289430
M. Wt: 418.6 g/mol
InChI Key: DFVVMONGTDLWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-TERT-BUTYL-N,N-DIETHYL-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a compound belonging to the class of organic compounds known as thiophene carboxamides. These compounds contain a thiophene ring which bears a carboxamide group.

Preparation Methods

The synthesis of 6-TERT-BUTYL-N,N-DIETHYL-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers .

Scientific Research Applications

6-TERT-BUTYL-N,N-DIETHYL-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used as an intermediate in the production of pharmaceuticals or other fine chemicals .

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-N,N-DIETHYL-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

6-TERT-BUTYL-N,N-DIETHYL-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with other thiophene carboxamides. Similar compounds include those with different substituents on the thiophene ring or variations in the carboxamide group. The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties. Some similar compounds include N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate .

Properties

Molecular Formula

C22H30N2O2S2

Molecular Weight

418.6 g/mol

IUPAC Name

6-tert-butyl-N,N-diethyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H30N2O2S2/c1-6-24(7-2)21(26)18-15-11-10-14(22(3,4)5)13-17(15)28-20(18)23-19(25)16-9-8-12-27-16/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,23,25)

InChI Key

DFVVMONGTDLWKN-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CS3

Canonical SMILES

CCN(CC)C(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CS3

Origin of Product

United States

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